molecular formula C21H32O2 B14300809 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL CAS No. 125151-59-9

4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL

Cat. No.: B14300809
CAS No.: 125151-59-9
M. Wt: 316.5 g/mol
InChI Key: KIESCJVXKMLKTL-UHFFFAOYSA-N
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Description

4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is an organic compound with a complex structure that includes a phenyl ring substituted with a decyloxy group and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzaldehyde with decyl bromide to introduce the decyloxy group. This is followed by a series of reactions to construct the butynol moiety, including the use of acetylene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-one.

    Reduction: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-ene-2-OL.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the phenyl ring and the butynol moiety allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Decyloxyphenyl)thiophene-2-carboxylic acid
  • 2-Methylbutyl 4-{[4-(decyloxy) phenyl]ethynyl}benzoate

Comparison

Compared to similar compounds, 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is unique due to its specific structural features, such as the butynol moiety

Properties

CAS No.

125151-59-9

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

4-(4-decoxyphenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C21H32O2/c1-4-5-6-7-8-9-10-11-18-23-20-14-12-19(13-15-20)16-17-21(2,3)22/h12-15,22H,4-11,18H2,1-3H3

InChI Key

KIESCJVXKMLKTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#CC(C)(C)O

Origin of Product

United States

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